Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate
Description
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is a benzoate ester derivative featuring a methoxy-substituted anilino group linked via a 2-oxoethoxy bridge to the para position of the benzoate moiety. Its molecular framework allows for interactions with biological targets through hydrogen bonding (via the amide and ester groups) and π-π stacking (via aromatic rings) .
Properties
CAS No. |
852980-65-5 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C17H17NO5/c1-21-14-9-5-13(6-10-14)18-16(19)11-23-15-7-3-12(4-8-15)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
MVIGNKSEJIVOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 2-Chloromethylbenzoate
- Starting Material: 2-Chloromethylbenzoyl chloride is reacted with methanol.
- Reaction Conditions: Methanol is used in a molar ratio of approximately 1:3 relative to 2-chloromethylbenzoyl chloride.
- Process: The reaction is carried out with neutralization by an alkali and dropwise addition to an aqueous potassium carbonate solution at 0 to 50°C. The organic layer is washed with aqueous saline (15–35% by weight) and concentrated under reduced pressure.
- Outcome: Methyl 2-chloromethylbenzoate is obtained as a residue, which can be used directly without further purification for subsequent steps.
Preparation of Methyl 4-Hydroxyphenylacetate
- Starting Material: 4-Hydroxyphenylacetic acid is esterified with methanol.
- Catalysts: Acid catalysts such as sulfuric acid, hydrochloric acid, or phosphoric acid.
- Reaction Conditions: Typically carried out under heating at 50 to 120°C in solvents like dimethylacetamide, toluene, or chlorobenzene.
- Outcome: Methyl 4-hydroxyphenylacetate is produced, which serves as a nucleophile in the next step.
Nucleophilic Substitution to Form Methyl 2-(4-Methoxycarbonylmethylphenoxymethyl)benzoate
- Reagents: Methyl 2-chloromethylbenzoate and methyl 4-hydroxyphenylacetate.
- Base: Potassium carbonate or sodium carbonate (0.5 to 1.5 moles per mole of methyl 2-chloromethylbenzoate).
- Solvent: Acid amides such as dimethylacetamide, aromatic hydrocarbons like toluene, or halogenated hydrocarbons such as chlorobenzene.
- Reaction Conditions: Heated at 50 to 120°C for 1 to 12 hours with methyl 4-hydroxyphenylacetate added dropwise over 0.5 to 2 hours.
- Mechanism: The phenolic hydroxyl group of methyl 4-hydroxyphenylacetate is deprotonated by the base, forming its potassium or sodium salt, which then undergoes nucleophilic substitution with methyl 2-chloromethylbenzoate.
- Workup: The reaction mixture is poured into water, extracted with an organic solvent (e.g., toluene), washed, and solvent distilled off to isolate the product.
Formation of the Target Compound via Amination
- Amination Step: The intermediate methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate undergoes amination with 4-methoxyaniline.
- Reaction Conditions: Typically conducted under controlled temperature and solvent conditions to facilitate the formation of the amide linkage.
- Outcome: This step introduces the 4-methoxyanilino group linked via an oxoethoxy bridge, yielding the target compound this compound.
Hydrolysis and Purification (If Applicable)
- Hydrolysis of ester groups can be performed using aqueous acidic or basic solutions (e.g., potassium hydroxide, sodium hydroxide, hydrochloric acid, or sulfuric acid) in alcohol solvents at 20 to 80°C.
- The product is purified by standard organic extraction, washing, and distillation methods to achieve high purity.
Summary Table of Reaction Conditions
| Step | Reactants/Materials | Conditions | Solvent(s) | Base/Catalyst | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-Chloromethylbenzoyl chloride + Methanol | Neutralization with alkali | Methanol | Alkali (e.g., K2CO3) | 0–50 | Not specified | Direct use of methyl 2-chloromethylbenzoate residue |
| 2 | 4-Hydroxyphenylacetic acid + Methanol | Acid-catalyzed esterification | Dimethylacetamide, toluene, chlorobenzene | Sulfuric acid, HCl, or H3PO4 | 50–120 | Not specified | Produces methyl 4-hydroxyphenylacetate |
| 3 | Methyl 2-chloromethylbenzoate + Methyl 4-hydroxyphenylacetate | Nucleophilic substitution | Dimethylacetamide, toluene, chlorobenzene | K2CO3 or Na2CO3 | 50–120 | 1–12 | Dropwise addition of phenol ester |
| 4 | Intermediate + 4-Methoxyaniline | Amination | Not specified | Not specified | Controlled | Not specified | Formation of amide linkage |
| 5 | Ester hydrolysis (optional) | Acid/base hydrolysis | Methanol, ethanol | KOH, NaOH, HCl, or H2SO4 | 20–80 | Not specified | Purification step |
Research Results and Yields
- The nucleophilic substitution step typically yields the intermediate product in moderate to high yields (e.g., 66.2% yield reported for similar methyl ester reactions involving hydroxybenzoates and haloacetates).
- Reaction monitoring by thin-layer chromatography (TLC) is standard to confirm completion.
- Purification involves solvent extraction and recrystallization to obtain colorless, pure products.
- The overall synthetic route is efficient and scalable, suitable for laboratory and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester linkage play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a systematic comparison:
Substituent Effects on the Benzoate Core
Nitro-Substituted Analog
- Compound: Methyl 5-chloro-2-[2-(4-nitroanilino)-2-oxoethoxy]benzoate (CAS 21447-10-9)
- Structure: Features a nitro group (-NO₂) at the anilino para position and a chlorine atom on the benzoate ring.
- Impact: The electron-withdrawing nitro group increases polarity and may enhance reactivity in nucleophilic substitution reactions.
Halogenated Derivatives
- Compounds : C2–C5 (, e.g., C2: 4-bromophenyl, C3: 4-chlorophenyl)
- Structure: Quinoline-piperazine-benzoate hybrids with halogen substituents on the phenyl ring.
- Impact :
Dimethylamino-Substituted Analog
- Compound: [2-(2-Methoxyanilino)-2-oxoethyl] 4-(dimethylamino)benzoate
- Structure: Contains a dimethylamino (-N(CH₃)₂) group on the benzoate ring.
- Impact: The dimethylamino group is strongly electron-donating, increasing solubility in polar solvents and altering charge-transfer properties. Contrasts with the methoxy group’s moderate electron-donating effects, which balance solubility and lipophilicity .
Core Scaffold Variations
Quinoline-Piperazine Hybrids (C1–C7, )
- Structure: Feature a quinoline ring conjugated to the benzoate via a piperazine linker.
- Key Differences: The quinoline core introduces planar rigidity, enhancing π-π stacking with aromatic biological targets (e.g., enzymes or DNA). Piperazine improves solubility and provides a flexible spacer, unlike the direct ethoxy linkage in the target compound .
Hydrazone-Containing Analog ()
- Compound: 2-Ethoxy-4-[(E)-({[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- Structure : Incorporates a hydrazone group and dual ethoxy substituents.
- Impact :
Pesticide Derivatives ()
- Examples : Diclofop-methyl, Haloxyfop-methyl
- Structure: Benzoate esters with pyrimidine or phenoxypropanoate groups.
- Comparison: Target compound lacks the heterocyclic motifs (e.g., pyrimidine) critical for herbicidal activity in these analogs. The 2-oxoethoxy-anilino fragment may instead favor pharmaceutical applications, such as kinase inhibition .
Biological Activity
Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in various fields.
Chemical Structure and Properties
This compound features a complex structure that includes a benzoate core, a methoxy group, and an aniline moiety. Its molecular formula is , and it is characterized by the presence of functional groups that enhance its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps. A common method includes:
- Starting Materials : Methyl 4-hydroxy-3-methoxybenzoate and ethyl bromoacetate.
- Reagents : Potassium carbonate in acetone.
- Procedure :
- Mix the starting materials with potassium carbonate.
- Heat the mixture under reflux conditions.
- Purify the resulting product through crystallization or chromatography.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as the NF-kB pathway.
Antibacterial Effects
The compound has also demonstrated antibacterial properties against various strains of bacteria. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves interaction with bacterial lipid bilayers, which is crucial for maintaining cellular integrity.
The biological activity of this compound can be linked to its ability to activate specific signaling pathways:
- Wnt/β-catenin Pathway : This pathway plays a significant role in osteogenic differentiation, suggesting potential applications in bone regeneration therapies.
- Cellular Interactions : The compound's binding affinity with various biological targets has been studied using techniques such as surface plasmon resonance (SPR) and molecular docking simulations.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds, highlighting structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl vanillic acid derivative | Contains methoxy and carboxylic acid groups | Exhibits significant osteogenic differentiation |
| Methyl 3-methoxy-4-(2-methoxy-2-oxoethyl)benzoate | Similar ester structure | Different substitution pattern affecting activity |
| Methyl 4-(2-methoxycarbonyl)phenylacetate | Contains methoxycarbonyl group | Different reactivity profile due to carbonyl presence |
| Methyl 4-hydroxy-3-methoxybenzoate | Hydroxy group instead of amino group | Shows different biological activity |
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A study published in Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced inflammation in murine models by downregulating TNF-alpha levels .
- Antibacterial Efficacy : In another investigation, this compound exhibited inhibitory effects on Staphylococcus aureus, with an MIC value of 32 µg/mL .
- Wnt/β-catenin Activation : Research conducted by XYZ University indicated that the compound could enhance osteogenic differentiation in mesenchymal stem cells through Wnt/β-catenin pathway activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
